Ethyl 6-(3,4,5-trichlorophenyl)-6-oxohexanoate | Comparative Molecular Weight and Lipophilicity vs. Mono-Chloro Analog
The target compound demonstrates a molecular weight of 337.62 g/mol and a calculated LogP of approximately 4.4, whereas the 4-chloro analog (CAS 54029-05-9) has a molecular weight of 268.73 g/mol and a calculated LogP of 3.1 [1]. The increased molecular weight (+68.89 g/mol, +25.6%) and higher predicted lipophilicity (ΔLogP ≈ +1.3) arise directly from the presence of three chlorine atoms on the phenyl ring compared to the single chlorine in the 4-chloro comparator.
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 337.62 g/mol; Calculated LogP ≈ 4.4 |
| Comparator Or Baseline | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate (MW = 268.73 g/mol; XLogP3-AA = 3.1) |
| Quantified Difference | MW difference: +68.89 g/mol (+25.6%); ΔLogP ≈ +1.3 |
| Conditions | PubChem computed properties based on molecular structure; LogP of target compound estimated via structural analogy and additive fragment methods |
Why This Matters
The substantially higher molecular weight and increased lipophilicity affect chromatographic retention time, solvent partitioning behavior, and membrane permeability in biological assays, making direct substitution without method revalidation inappropriate.
- [1] PubChem. Ethyl 6-(4-chlorophenyl)-6-oxohexanoate. Computed Properties: Molecular Weight 268.73 g/mol; XLogP3-AA 3.1. View Source
